2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with halogenated compounds, followed by oxidation to form the desired thiazole ring . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can disrupt cellular processes by interacting with nucleic acids or proteins, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2H,3H,4H-1lambda6-thieno[3,2-b][1,4]thiazine-1,1-dione
- 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione
Uniqueness
2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H5NO2S2 |
---|---|
Molecular Weight |
175.2 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,2-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C5H5NO2S2/c7-10(8)5-4(3-6-10)1-2-9-5/h1-2,6H,3H2 |
InChI Key |
ZWMYFLZDNDCAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(SC=C2)S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.